N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibition
N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide shows significant potential as a cyclooxygenase-2 (COX-2) inhibitor. A study demonstrated that positioning the methanesulfonamide group at the C-5 phenyl ring of 1,5-diarylpyrazole resulted in potent and selective COX-2 inhibitors, with inhibitory concentration (IC50) values as low as 30 nM (Singh et al., 2004).
Corrosion Inhibition
This compound has been investigated for its role in inhibiting corrosion, particularly of mild steel in acidic environments. Research indicates that derivatives of this compound act as mixed-type inhibitors, forming a protective layer on mild steel surfaces and showing adherence to the Langmuir adsorption isotherm model (Olasunkanmi et al., 2016).
Synthesis Strategies
Efficient synthesis strategies have been developed for derivatives of this compound. For example, a tandem reaction involving propargyl alcohol and N-sulfonylhydrazone was utilized to synthesize 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, with N-sulfonyl allenamide as a key intermediate (Zhu et al., 2011).
Structural Studies
Structural studies of derivatives, like the Nimesulide triazole derivatives, provide insights into the nature of intermolecular interactions and molecular geometry. Such research aids in understanding the physicochemical properties and potential applications of these compounds (Dey et al., 2015).
Insecticidal Activity
Novel pyrazole methanesulfonates, including derivatives of this compound, have demonstrated insecticidal activity. This suggests potential applications in pest control, although some derivatives also showed significant acute mammalian toxicity (Finkelstein & Strock, 1997).
Antimicrobial Properties
A series of pyrazolo[1,5-a]pyrimidine derivatives containing the phenylsulfonyl moiety, synthesized from this compound, exhibited notable antimicrobial activities, surpassing some reference drugs in efficacy (Alsaedi et al., 2019).
Synthesis in Green Chemistry
The compound has been used in green chemistry applications, such as in the synthesis of bis(indolyl)methanes and bis(pyrazolyl)methanes, demonstrating its versatility and potential for eco-friendly chemical processes (Hasaninejad et al., 2011).
Mechanism of Action
Target of Action
It is suggested that the compound may have neurotrophic activities , indicating potential targets in the nervous system.
Mode of Action
A study on similar compounds suggests that the dipole moment and the energy of the lowest unoccupied molecular orbital are important factors for their neurotrophic activities . This implies that the compound might interact with its targets through electronic interactions.
Biochemical Pathways
Given its potential neurotrophic activities , it might be involved in pathways related to neuronal growth and survival.
Result of Action
Given its potential neurotrophic activities , it might promote neuronal growth and survival.
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-20(15-13-18)25-31(2,27)28)24-26(23)32(29,30)21-6-4-3-5-7-21/h3-15,23,25H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJJAYPATZPQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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